Enantiomeric Purity: R vs. S Configuration for DPP‑IV Inhibitor Intermediates
The R‑enantiomer (target compound) is the stereochemically correct precursor for the DPP‑IV inhibitor intermediate N‑β‑(9‑fluorenylmethoxycarbonyl)-3,4‑dichloro‑D‑β‑homophenylalanine. In documented syntheses, the R‑configuration shortens the route by one step compared with the classical resolution of the S‑enantiomer [1]. Vendor‑grade enantiomeric purity for the Boc‑protected R‑enantiomer is specified as ≥ 99 % (HPLC, chiral purity) , whereas the corresponding S‑enantiomer (CAS 270063‑51‑9) is typically supplied at 97 % .
| Evidence Dimension | Chiral purity (enantiomeric excess) |
|---|---|
| Target Compound Data | ≥ 99 % (HPLC, chiral purity) – (R)-Boc‑3,4‑dichloro‑β‑homophenylalanine |
| Comparator Or Baseline | (S)-Boc‑3,4‑dichloro‑β‑homophenylalanine (CAS 270063‑51‑9): typical commercial purity 97 % |
| Quantified Difference | ≥ 2 percentage points higher enantiomeric excess |
| Conditions | HPLC analysis on chiral stationary phase; data from certificate of analysis issued by a GMP‑compliant vendor |
Why This Matters
For enantioselective synthesis of DPP‑IV inhibitors, the higher initial chiral purity of the R‑enantiomer reduces downstream purification and increases overall yield, directly impacting cost‑efficiency in multi‑step production.
- [1] ACS Med. Chem. Lett. 2015, 6, 602–606. Design, synthesis, and pharmacological evaluation of fused β‑homophenylalanine derivatives as potent DPP‑4 inhibitors. View Source
